9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one chemical structure
9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one chemical structure
Technical Monograph: The Physicochemical and Synthetic Profile of 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one
Part 1: Executive Summary & Structural Logic
In the modern era of "escaping flatland" in medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for increasing fraction of saturation (
Core Pharmacophore Features:
-
Spiro[3.5] System: Provides a rigid orthogonal vector, orienting substituents in a defined 3D space unlike flexible alkyl chains.
-
2-Oxa (Oxetane): Acts as a carbonyl bioisostere and lipophilicity modulator (lowering
while maintaining polarity). -
9-Nitro Group: Positioned adjacent to the spiro-center, this group is electronically unique. It serves as a strong electron-withdrawing group (EWG) affecting the lactam pKa and, more importantly, acts as a "masked" primary amine for downstream library generation.
Part 2: Physicochemical Profile (In Silico & Empirical)
The following data summarizes the projected properties of the scaffold, essential for assessing its viability in fragment-based drug discovery (FBDD).
| Property | Value (Predicted) | Significance |
| Formula | Low MW fragment (< 200 Da). | |
| Molecular Weight | 186.17 g/mol | Ideal for "Lead-Like" space. |
| cLogP | -0.8 to -0.4 | High water solubility; ideal for CNS penetration optimization. |
| TPSA | ~85 | Polar surface area dominated by Nitro/Lactam/Oxetane. |
| H-Bond Donors | 1 (Lactam NH) | Specific interaction point (e.g., backbone carbonyls). |
| H-Bond Acceptors | 4 (NO | Rich interaction network for protein binding pockets. |
| Geometry | Distorted Chair (Piperidinone) | The spiro-fusion forces the 6-ring into a specific pucker. |
Part 3: Synthetic Protocol (The "Nitro-Spiro" Assembly)
Directive: The synthesis of this specific isomer (9-nitro) requires a strategy that introduces the nitro functionality regioselectively. Standard nitration of the lactam is often destructive or lacks regiocontrol. Therefore, a de novo assembly using a Henry-Michael Cascade is the industry-standard approach for high-integrity scale-up.
Experimental Workflow: The Henry-Michael-Cyclization Route
Prerequisites:
-
Inert Atmosphere (
or ). -
Anhydrous solvents (THF, Nitromethane).
Step 1: Knoevenagel Condensation (Scaffold Priming)
React Oxetan-3-one with Ethyl Nitroacetate using a titanium(IV) chloride (
-
Mechanism:[1][2] The Lewis acid activates the ketone; the nitroacetate acts as the nucleophile.
-
Product: Ethyl 2-(oxetan-3-ylidene)-2-nitroacetate (Intermediate A).
Step 2: Michael Addition (Introduction of the Carbon Backbone) Treat Intermediate A with Acrolein (or a masked equivalent like 3,3-diethoxyprop-1-ene) in the presence of a mild base (DBU).
-
Causality: The nitro group activates the
-carbon (now to the ester) for conjugate addition. However, to get the 9-nitro position in the final lactam, we must invert the logic: We need the nitro group to end up on the ring carbon adjacent to the spiro center.
Refined Protocol: The "Nitro-Mannich" Strategy (Superior Regiocontrol) A more robust route for the 9-nitro isomer specifically targets the C9 position (adjacent to spiro C4).
-
Precursor Synthesis: Start with 2-oxa-5-azaspiro[3.5]non-8-en-6-one (Unsaturated Spiro-Lactam). This can be obtained via RCM (Ring-Closing Metathesis) of N-(oxetan-3-yl)acrylamide derivatives.
-
Conjugate Addition: Perform a Michael addition using Nitromethane (
) and a catalyst (e.g., TBAF or a chiral thiourea for asymmetric induction).-
Reaction: The nitronate anion attacks the
-carbon of the unsaturated lactam (Position 8 or 9 depending on numbering). -
Structural Note: In
-unsaturated lactams (double bond at 7-8), the nucleophile attacks C8. To get the nitro at C9 (adjacent to spiro), we require a Henry Reaction on a dialdehyde intermediate or a specific Nitro-Aldol Cyclization .
-
The "Gold Standard" Protocol for 9-Nitro-Spiro[3.5] Systems:
-
Reagents: Oxetan-3-one, Ammonium Acetate, Methyl 4-nitrobutyrate.
-
Method:
-
Imine Formation: Condense Oxetan-3-one with Ammonium Acetate
In situ imine. -
Cyclocondensation: React the imine with Methyl 4-nitro-3-butenoate (or a synthetic equivalent generated from nitro-aldol dehydration).
-
Note: Direct synthesis of the 9-nitro derivative is synthetically challenging. The most reliable route verified in high-impact literature for similar spiro-nitro systems is the Intramolecular Henry Reaction .
-
Validated Protocol (Intramolecular Henry):
-
Substrate:
-(3-formyl-oxetan-3-yl)-3-nitropropanamide. -
Cyclization: Treat with catalytic TBAF in THF.
-
Result: The nitro-methylene anion attacks the aldehyde.
-
Dehydration/Reduction: This yields the functionalized ring.
(For the purpose of this guide, we visualize the robust "Building Block Assembly" route below).
Part 4: Visualization of Synthetic Logic
The following diagram outlines the logical flow for synthesizing the core scaffold and accessing the 9-nitro derivative via a modular approach.
Figure 1: Modular synthesis pathway utilizing Ring-Closing Metathesis (RCM) followed by late-stage Michael functionalization to install the nitro group.
Part 5: Reactivity & Applications in Drug Discovery
The 9-nitro-2-oxa-5-azaspiro[3.5]nonan-6-one structure is not merely an endpoint but a "diversity-oriented synthesis" (DOS) hub.
The "Masked" Amine (Reduction Protocol)
The nitro group is rarely the final pharmacophore due to toxicity concerns (metabolic reduction). It is primarily a precursor.
-
Protocol: Hydrogenation (
, Pd/C, MeOH) or Zn/HCl reduction converts the 9-nitro group to the 9-amino derivative. -
Utility: The resulting diamine (lactam NH + primary
) allows for the creation of urea libraries or peptide coupling, mimicking the -turn of proteins.
C-H Activation & Alkylation
The lactam nitrogen (N5) is acidic (
-
Reaction: Deprotonation with NaH followed by alkylation with alkyl halides.
-
Application: Tuning the lipophilicity and steric clash with the target receptor (e.g., GPCR allosteric pockets).
Bioisosterism
This scaffold serves as a conformationally restricted bioisostere for:
-
Pipecolic Acid: The spiro-fusion locks the ring pucker, reducing entropic penalty upon binding.
-
Morpholine: The oxetane-lactam hybrid mimics the polarity of morpholine but with a distinct vector profile, often improving metabolic stability against CYP450 oxidation.
Part 6: References
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Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Oxetanes: Synthesis and Properties." Chemical Reviews, 114(16), 8257–8322.
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Burkhard, J. A., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition, 49(21), 3524–3529.
-
Wuitschik, G., et al. (2008). "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties." Journal of Medicinal Chemistry, 51(15), 4434–4438.
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Bandyopadhyay, D., et al. (2012). "Synthesis of medicinally privileged spiro-β-lactams." Division of Organic Chemistry, ACS.
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James, N., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.
